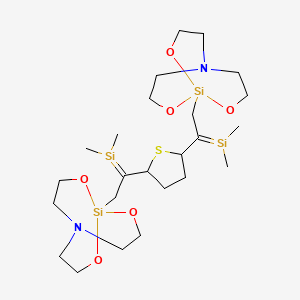
1,1'-(2,5-Thiophenediylbis(dimethylsilylene))silatrane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane: is a complex organosilicon compound with the molecular formula C24H46N2O6SSi4 and a molecular weight of 603.04 g/mol . This compound is part of the silatrane family, which is known for its unique structural properties and diverse applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane typically involves the reaction of thiophene derivatives with dimethylsilylene groups under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the silicon centers.
Substitution: Substitution reactions involve replacing one or more functional groups with different groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can produce a variety of functionalized silatranes .
Scientific Research Applications
Chemistry: In chemistry, 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: The compound has shown potential in biological and medical research due to its ability to interact with biological molecules. It has been studied for its potential use in drug delivery systems and as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane involves its interaction with molecular targets through its silicon centers. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved may include coordination with metal ions and interaction with biological macromolecules .
Comparison with Similar Compounds
Silatrane: A general class of compounds with a similar core structure but different substituents.
1,1’-(2,5-Thiophenediylbis(trimethylsilylene))silatrane: A closely related compound with trimethylsilylene groups instead of dimethylsilylene.
Uniqueness: 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane is unique due to its specific substituents, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
72517-67-0 |
|---|---|
Molecular Formula |
C24H46N2O6SSi4 |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
[1-[5-[1-dimethylsilylidene-2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]thiolan-2-yl]-2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethylidene]-dimethylsilane |
InChI |
InChI=1S/C24H46N2O6SSi4/c1-34(2)23(19-36-27-13-7-25(8-14-28-36)9-15-29-36)21-5-6-22(33-21)24(35(3)4)20-37-30-16-10-26(11-17-31-37)12-18-32-37/h21-22H,5-20H2,1-4H3 |
InChI Key |
GEYRXQKYFANIPK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](=C(C[Si]12OCCN(CCO1)CCO2)C3CCC(S3)C(=[Si](C)C)C[Si]45OCCN(CCO4)CCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
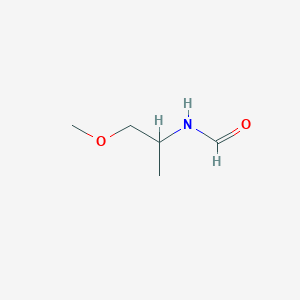
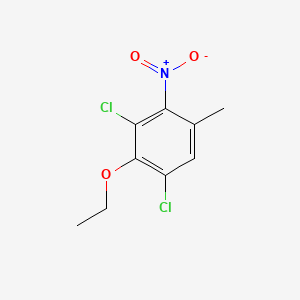
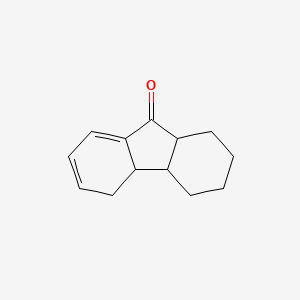
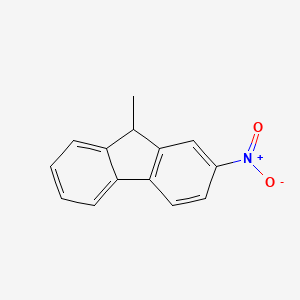
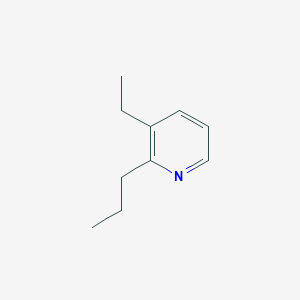
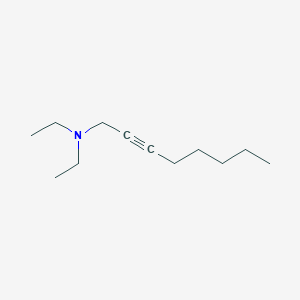
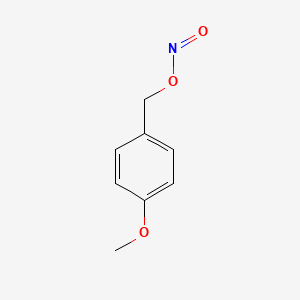

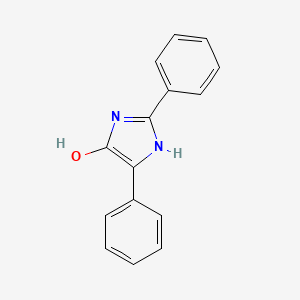
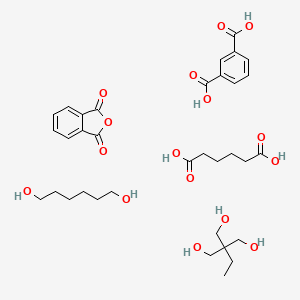
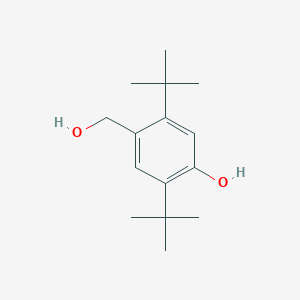
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
